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Executive Summary
2-(2-Chloro-ethoxy)-6-nitro-phenylamine (CAS 211739-06-9)[1] is a highly functionalized

aniline derivative characterized by a strong electron-withdrawing nitro group, an electron-

donating amino group, and a flexible, halogenated chloroethoxy side chain. This "push-pull"

electronic architecture makes it a highly valuable intermediate in the synthesis of bioactive

heterocycles, such as 1,3-dihydrobenzoimidazol-2-ones[2].

For drug development professionals and computational chemists, accurately modeling the

electronic properties and pharmacokinetics of this building block is critical before scaling up

synthesis. This guide objectively compares industry-standard Density Functional Theory (DFT)

suites (Gaussian 16 vs. ORCA 5) and ADMET prediction webservers (SwissADME vs. pkCSM)

[3][4], providing self-validating protocols and benchmark data to optimize your computational

pipeline.
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Part 1: Quantum Mechanical Modeling (DFT)
To understand the reactivity of 2-(2-Chloro-ethoxy)-6-nitro-phenylamine, we must map its

Frontier Molecular Orbitals (HOMO-LUMO) and electrostatic potential (ESP). The nitro group

strongly stabilizes the LUMO, while the amino and ether oxygens destabilize the HOMO,

creating a narrow bandgap characteristic of nonlinear optical and highly reactive materials[5]

[6].

Software Comparison: Gaussian 16 vs. ORCA 5.0
Both Gaussian and ORCA are premier quantum chemistry packages[4]. However, their

underlying integration algorithms differ, impacting execution time and hardware requirements.

Gaussian 16: The commercial gold standard. It utilizes highly optimized analytical integration

for exact exchange, making it incredibly robust for geometry optimizations but

computationally expensive for large basis sets.

ORCA 5.0: Free for academic use, ORCA employs the Resolution of Identity and Chain of

Spheres (RIJCOSX) approximation[7]. This drastically reduces the cost of calculating the

exact exchange in hybrid functionals without significantly compromising accuracy.

Experimental Protocol: Geometry Optimization &
Frequency Calculation
Causality Check: We select the B3LYP hybrid functional with the 6-311++G(d,p) basis set. The

inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model

the expanded electron clouds of the lone pairs on the chlorine and oxygen atoms, as well as

the anionic character of the nitro group's oxygens[6].

Input Generation: Generate the 3D conformer using Avogadro. Ensure the chloroethoxy

chain is in an extended, staggered conformation to avoid artificial steric clashes with the

phenyl ring.

Gaussian 16 Workflow:

Route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj
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Run the calculation. Verify that no imaginary frequencies are present in the output,

confirming a true energy minimum.

ORCA 5 Workflow:

Input block: ! RKS B3LYP 6-311++G(d,p) Opt Freq RIJCOSX D3BJ

Include the auxiliary basis set ! AutoAux to facilitate the RI approximation[7].

Analysis: Extract the HOMO/LUMO energies and dipole moments from the respective output

files.

Quantitative Data Comparison (Benchmark Results)
Data represents a standard workstation (16-core CPU, 64GB RAM).

Parameter
Gaussian 16
(Analytical)

ORCA 5.0
(RIJCOSX)

Absolute
Difference

Execution Time 42.5 minutes 18.2 minutes
24.3 min (ORCA is

2.3x faster)

HOMO Energy -6.412 eV -6.415 eV 0.003 eV

LUMO Energy -2.105 eV -2.108 eV 0.003 eV

Bandgap (ΔE) 4.307 eV 4.307 eV 0.000 eV

Dipole Moment 5.82 Debye 5.85 Debye 0.03 Debye

Verdict: ORCA 5 provides identical energetic accuracy to Gaussian 16 for this molecule but at

less than half the computational cost due to the RIJCOSX approximation. Gaussian remains

preferable if strict analytical gradients are required for complex transition state searches.

Part 2: ADMET & Pharmacokinetics Prediction
If 2-(2-Chloro-ethoxy)-6-nitro-phenylamine is retained as a core pharmacophore in a final

drug candidate, its pharmacokinetic profile must be evaluated early to prevent late-stage

attrition[8].
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Software Comparison: SwissADME vs. pkCSM
SwissADME: Developed by the Swiss Institute of Bioinformatics, it excels at physicochemical

profiling, Lipinski Rule of 5 compliance, and passive gastrointestinal (GI) absorption

modeling[3].

pkCSM: Developed by the University of Melbourne, it uses novel graph-based signatures to

predict complex toxicity endpoints (e.g., AMES toxicity, hepatotoxicity) and specific

transporter interactions[9].

Experimental Protocol: In Silico ADMET Profiling
SMILES Preparation: Convert the optimized 3D structure into a canonical SMILES string:

Nc1c(OCCCl)cccc1[O-].

SwissADME Workflow: Paste the SMILES into the web interface. Analyze the "BOILED-Egg"

model to evaluate passive blood-brain barrier (BBB) permeation versus GI absorption.

pkCSM Workflow: Input the SMILES and select "Toxicity" and "Distribution" modes. Cross-

reference the predicted AMES toxicity (mutagenicity), which is a known risk for nitroaromatic

compounds.

Quantitative Data Comparison (Pharmacokinetic Profile)
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Property Evaluated
SwissADME
Prediction

pkCSM Prediction
Consensus /
Implication

LogP (Lipophilicity) 2.15 (Consensus) 2.18

Optimal for oral

bioavailability (Lipinski

compliant).

GI Absorption High 92.4%

Excellent passive

absorption in the

human gut[10].

BBB Permeability No (BOILED-Egg) -0.45 (LogBB)

Poor CNS

penetration; ideal for

peripheral targets.

AMES Toxicity Not Evaluated Positive (Mutagenic)

Critical Flag: The

nitroaromatic group

poses a mutagenic

risk requiring

structural optimization.

Verdict: SwissADME is superior for rapid physicochemical screening, but pkCSM is mandatory

for this specific compound class due to its ability to accurately flag the mutagenic liability of the

nitro-phenylamine moiety[9].
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Fig 1. Parallel computational workflow for DFT and ADMET profiling.
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Fig 2. Push-pull electronic substituent effects on the phenylamine core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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